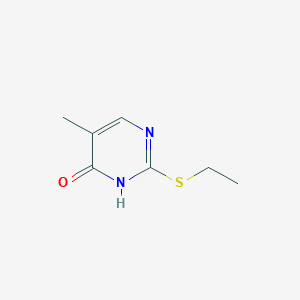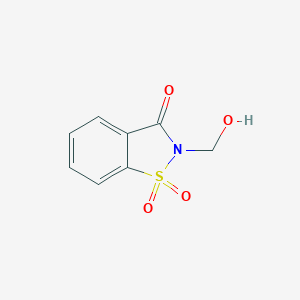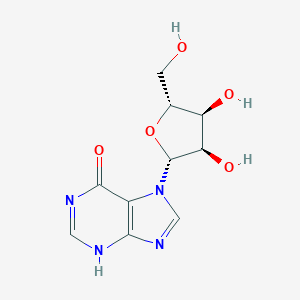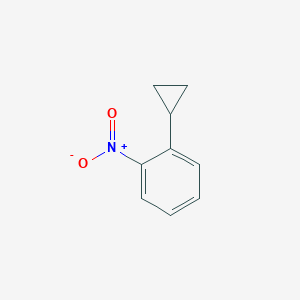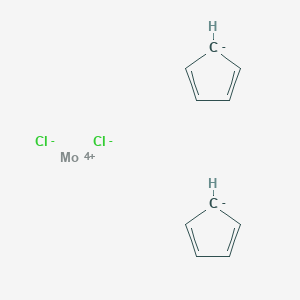![molecular formula C11H18O2Si B077189 Silane, [(4-methoxyphenyl)methoxy]trimethyl- CAS No. 14629-56-2](/img/structure/B77189.png)
Silane, [(4-methoxyphenyl)methoxy]trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, [(4-methoxyphenyl)methoxy]trimethyl-, also known as silane coupling agent, is a chemical compound that is widely used in scientific research. It is a colorless liquid that is soluble in organic solvents and has a molecular formula of C10H16O2Si. Silane coupling agents are used to enhance the adhesion between organic and inorganic materials, and are commonly used in the production of polymers, composites, and coatings.
Mécanisme D'action
The mechanism of action of Silane, [(4-methoxyphenyl)methoxy]trimethyl- coupling agents involves the formation of a covalent bond between the organic and inorganic materials. This bond is formed through the reaction of the Silane, [(4-methoxyphenyl)methoxy]trimethyl- coupling agent with the surface of the inorganic material, which creates a chemical bridge between the two materials.
Effets Biochimiques Et Physiologiques
Silane coupling agents have been found to have low toxicity and are not considered to be harmful to human health. However, exposure to high concentrations of Silane, [(4-methoxyphenyl)methoxy]trimethyl- coupling agents can cause irritation to the skin, eyes, and respiratory system.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using Silane, [(4-methoxyphenyl)methoxy]trimethyl- coupling agents in lab experiments is that they enhance the adhesion between organic and inorganic materials, which can improve the performance of the materials being studied. However, the use of Silane, [(4-methoxyphenyl)methoxy]trimethyl- coupling agents can also introduce variability into the experimental results, which can make it difficult to draw meaningful conclusions.
Orientations Futures
There are several future directions for research on Silane, [(4-methoxyphenyl)methoxy]trimethyl- coupling agents. One area of research is focused on developing new Silane, [(4-methoxyphenyl)methoxy]trimethyl- coupling agents that are more effective at enhancing adhesion between organic and inorganic materials. Another area of research is focused on understanding the mechanism of action of Silane, [(4-methoxyphenyl)methoxy]trimethyl- coupling agents at the molecular level, which could lead to the development of new materials with improved properties. Finally, there is a need for research on the toxicity of Silane, [(4-methoxyphenyl)methoxy]trimethyl- coupling agents, particularly in the context of their use in industrial applications.
Méthodes De Synthèse
The synthesis of Silane, [(4-methoxyphenyl)methoxy]trimethyl-, [(4-methoxyphenyl)methoxy]trimethyl- involves the reaction of 4-methoxybenzyl alcohol with trimethylchloroSilane, [(4-methoxyphenyl)methoxy]trimethyl- in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, and the resulting product is purified through distillation.
Applications De Recherche Scientifique
Silane coupling agents have been extensively studied in scientific research, and have been found to have a wide range of applications. They are commonly used as adhesion promoters in the production of composites, coatings, and polymers. They are also used in the production of microelectronics, where they are used to enhance the adhesion between the substrate and the electronic components.
Propriétés
Numéro CAS |
14629-56-2 |
|---|---|
Nom du produit |
Silane, [(4-methoxyphenyl)methoxy]trimethyl- |
Formule moléculaire |
C11H18O2Si |
Poids moléculaire |
210.34 g/mol |
Nom IUPAC |
(4-methoxyphenyl)methoxy-trimethylsilane |
InChI |
InChI=1S/C11H18O2Si/c1-12-11-7-5-10(6-8-11)9-13-14(2,3)4/h5-8H,9H2,1-4H3 |
Clé InChI |
IFOZSFFJSXAKEY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CO[Si](C)(C)C |
SMILES canonique |
COC1=CC=C(C=C1)CO[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



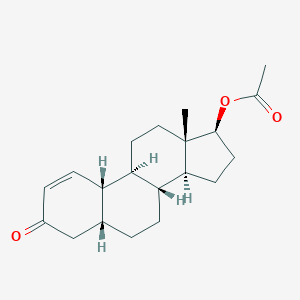
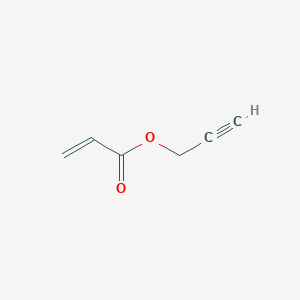
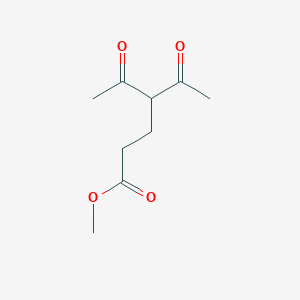
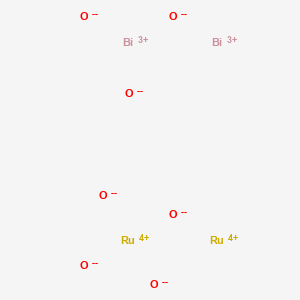


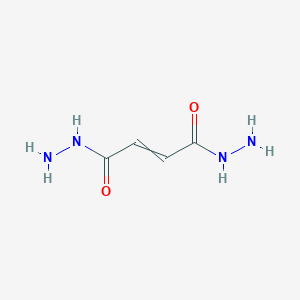
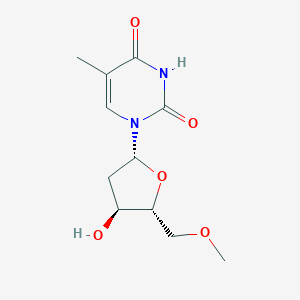
![2-mercapto-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B77125.png)
